molecular formula C8H6Cl2O3S B1623347 Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate CAS No. 32766-64-6

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate

Cat. No.: B1623347
CAS No.: 32766-64-6
M. Wt: 253.1 g/mol
InChI Key: IZEPVHXRDFHYNR-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the thiophene ring, an ethyl ester group, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate typically involves the acylation of 2,5-dichlorothiophene. One common method is the reaction of 2,5-dichlorothiophene with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoacetate moiety, converting it to the corresponding alcohol.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are typical.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents, making them of interest in biological studies.

    Industry: The compound is used in the synthesis of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
  • 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
  • 2-(3-(2,5-Dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles

Comparison: Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its difluoroacetate analog, it may exhibit different reactivity in substitution reactions due to the absence of fluorine atoms. The pyrazole and thiazole derivatives, on the other hand, introduce additional heterocyclic rings, which can enhance biological activity and provide new avenues for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-2-13-8(12)6(11)4-3-5(9)14-7(4)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEPVHXRDFHYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407144
Record name Ethyl (2,5-dichlorothiophen-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32766-64-6
Record name Ethyl (2,5-dichlorothiophen-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate
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